molecular formula C24H23N3O3 B251909 3-butoxy-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

3-butoxy-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

Cat. No.: B251909
M. Wt: 401.5 g/mol
InChI Key: FWAKBTOSPQMBMW-UHFFFAOYSA-N
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Description

3-butoxy-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core linked to a pyridine ring fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole-pyridine intermediate, which is then coupled with a benzamide derivative. Key steps include:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Coupling with benzamide: The oxazole-pyridine intermediate is then reacted with a benzamide derivative under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific groups involved but may include the use of catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could interact with biological targets, making it a candidate for drug development.

    Materials Science: Its unique chemical properties may be useful in the development of new materials with specific functionalities.

    Biological Studies: The compound could be used to study biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism by which 3-butoxy-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, including binding assays and molecular modeling.

Comparison with Similar Compounds

Similar Compounds

  • 3-butoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
  • 3-butoxy-N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide

Uniqueness

3-butoxy-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is unique due to its specific substitution pattern on the oxazole-pyridine ring system. This structural feature may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C24H23N3O3

Molecular Weight

401.5 g/mol

IUPAC Name

3-butoxy-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C24H23N3O3/c1-3-4-14-29-18-9-5-8-17(15-18)23(28)26-20-11-6-10-19(16(20)2)24-27-22-21(30-24)12-7-13-25-22/h5-13,15H,3-4,14H2,1-2H3,(H,26,28)

InChI Key

FWAKBTOSPQMBMW-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC=N4

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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